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Compound of Interest

3-(4-Chlorophenyl)-2'-

Compound Name:

thiomethylpropiophenone
CAS No.: 898787-79-6
Cat. No.: B3023819

Get Quote

Technical Guide: 3-(4-Chlorophenyl)-2'-
thiomethylpropiophenone

Core Identity & Synthesis Strategy
Executive Summary

3-(4-Chlorophenyl)-2'-thiomethylpropiophenone (CAS 898787-79-6) is a specialized
organic intermediate characterized by a propiophenone backbone substituted with a 2-
thiomethyl (methylthio) group on the benzoyl ring and a 4-chlorophenyl moiety at the

-position of the alkyl chain.

This compound serves as a critical dihydrochalcone scaffold in medicinal chemistry. Its primary
utility lies in its reactivity as a precursor for sulfur-containing heterocycles, specifically
benzo[b]thiophenes and thiochromans, which are pharmacophores found in selective estrogen
receptor modulators (SERMS), anti-inflammatory agents (5-LOX inhibitors), and SGLT2
inhibitors.
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Chemical Identity & Properties

The following data establishes the baseline identity for validation and quality control.

Property Data Specification

3-(4-Chlorophenyl)-1-[2-
(methylthio)phenyl]propan-1-one

Chemical Name

CAS Number 898787-79-6
C
Molecular Formula H
Clos
Molecular Weight 290.81 g/mol
CSC1=CC=CC=C1C(=0)CCcC2=CC=C(Cl)C=C
SMILES
2
Unique Key required for database alignment
InChl Key .
(Predicted)
Appearance Off-white to pale yellow solid
- Soluble in DMSO, Chloroform,
Solubility ) )
Dichloromethane; Insoluble in Water
LogP (Predicted) ~4.88 (Highly Lipophilic)

Synthesis & Production Protocol

The synthesis of CAS 898787-79-6 presents a challenge due to the presence of the sulfur
moiety (catalyst poison) and the aryl chloride (susceptible to hydrodehalogenation). The most
robust route involves a Claisen-Schmidt Condensation followed by a chemoselective reduction.

Route: The Chalcone-Reduction Pathway
Step 1: Claisen-Schmidt Condensation

Formation of the

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3023819?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

-unsaturated ketone (Chalcone).

» Reagents: 1-[2-(methylthio)phenyl]ethanone (Ortho-methylthioacetophenone), 4-
Chlorobenzaldehyde, NaOH (aq), Ethanol.

e Mechanism: Base-catalyzed aldol condensation followed by dehydration.

Step 2: Chemoselective Reduction

Reduction of the alkene without affecting the carbonyl or the aryl chloride.
e Reagents: Sodium Borohydride (NaBH

), Nickel(ll) Chloride (NiCl

) [Luche-type conditions] or H
/PtO

(if sulfur poisoning is managed).

e Note: Standard Pd/C hydrogenation is contraindicated due to sulfur poisoning of the catalyst
and potential dechlorination.

Experimental Workflow (Step-by-Step)

e Condensation:

o Charge a reactor with 1-[2-(methylthio)phenyl]ethanone (1.0 eq) and 4-
Chlorobenzaldehyde (1.05 eq) in Ethanol (10 vol).

o Cool to 0-5°C.
o Slowly add 10% NaOH (0.5 eq) dropwise to control exotherm.
o Stir at 20—25°C for 12 hours. Monitor by TLC/HPLC for consumption of ketone.

o Workup: Quench with dilute HCI. Filter the precipitated yellow solid (Chalcone
intermediate). Recrystallize from EtOH.
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e Reduction (Transfer Hydrogenation/Hydride):

o

Dissolve the Chalcone intermediate in Methanol/THF (1:1).
o Add NiCl
-6H
O (0.1 eq).
o Cool to 0°C and add NaBH
(2.0 eq) portion-wise (Caution: Hydrogen gas evolution).

o Stir for 2 hours. The color will shift from yellow (conjugated) to colorless (saturated).
o Workup: Quench with Acetone, then water. Extract with Ethyl Acetate.[1]

o Purification: Silica gel chromatography (Hexane/EtOAc gradient) to yield 3-(4-
Chlorophenyl)-2'-thiomethylpropiophenone.

Pathway Visualization

The following diagram illustrates the logical flow from precursors to the target molecule and its
downstream cyclization potential.
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Figure 1: Synthetic pathway from acetophenone precursors to the target dihnydrochalcone and
subsequent cyclization.

Analytical Characterization Protocols
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To validate the integrity of CAS 898787-79-6, the following analytical parameters must be met.

A. Nuclear Magnetic Resonance ( H-NMR)

e Solvent;: CDCI

[1]

o Key Signals:

[¢]

2.45 (s, 3H): -SMe (Thiomethyl group).

[¢]

3.05 (t, 2H): -CH

- (Alpha to carbonyl).

[¢]

3.25 (t, 2H): -CH
- (Beta to carbonyl).

7.1-7.8 (m, 8H): Aromatic protons (Distinct splitting for 4-chlorophenyl AA'BB' system and
ortho-substituted benzoyl ring).

[¢]

B. HPLC Purity Assessment

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 pm).
» Mobile Phase:

o A:0.1% Formic Acid in Water.

o B: Acetonitrile.[2]
» Gradient: 50% B to 95% B over 15 minutes.

e Detection: UV at 254 nm (Carbonyl

* transition).

e Acceptance Criteria: Purity > 98.0% (Area %).
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Applications in Drug Development

This compound is not typically a final Active Pharmaceutical Ingredient (API) but a high-value
intermediate.

e Benzothiophene Synthesis:

o Treatment of CAS 898787-79-6 with polyphosphoric acid (PPA) or methanesulfonic acid
induces intramolecular cyclization.

o The carbonyl oxygen is eliminated, and the sulfur attacks the benzylic position (or alpha-
position depending on conditions) to form 3-(4-chlorobenzyl)benzo[b]thiophene.

o Relevance: This scaffold is homologous to structures found in Zileuton (5-LOX inhibitor)
and various SGLT2 inhibitor aglycones (e.g., Ipragliflozin analogs).

e Metabolic Stability Studies:

o Used as a reference standard to study the metabolic oxidation of the sulfur center (S-
oxidation to sulfoxide/sulfone) in drug candidates containing thiomethyl ethers.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [3-(4-Chlorophenyl)-2'-thiomethylpropiophenone CAS
number lookup]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3023819/docs#3-4-chlorophenyl-2-
thiomethylpropiophenone-cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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